molecular formula C12H18N2O2 B3027933 [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439896-82-8

[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine

Cat. No. B3027933
CAS RN: 1439896-82-8
M. Wt: 222.28
InChI Key: OHSNMEBKDIKMJY-UHFFFAOYSA-N
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Description

[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine, also known as MPOM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPOM is a derivative of pyridine and has a unique chemical structure that makes it an interesting compound for further investigation. In

Scientific Research Applications

1. Osteoporosis Treatment

A compound identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, which includes the [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine structure, has shown significant efficacy in in vitro models and has been selected for clinical development for osteoporosis treatment (Hutchinson et al., 2003).

2. Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing moderate to very good efficacy against pathogenic strains, comparable to first-line drugs (Thomas et al., 2010).

3. Liquid Crystal Research

This compound has been synthesized in derivatives that exhibit liquid crystalline behavior, with potential applications in display technologies. These derivatives are studied for their phase behavior and optical properties, showing promise as blue-emitting materials (Ahipa et al., 2014).

4. Chemical Synthesis and Structural Analysis

This compound is involved in the synthesis and structural characterization of various compounds, contributing to a deeper understanding of molecular conformations and hydrogen bonding patterns (Böck et al., 2021).

5. Catalysis in Organic Synthesis

This compound has been utilized in the synthesis of other complex organic molecules, demonstrating its utility in organic chemistry and pharmaceutical development (Schlosser et al., 2015).

6. Potential in Cancer Treatment

The structure has been involved in the development of novel anti-cancer agents, highlighting its relevance in the exploration of new therapeutic options (Lee et al., 2004).

properties

IUPAC Name

[4-(6-methoxypyridin-2-yl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-11-4-2-3-10(14-11)12(9-13)5-7-16-8-6-12/h2-4H,5-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSNMEBKDIKMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2(CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182520
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439896-82-8
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine
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[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Reactant of Route 6
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine

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